

# MSAB Technical Support Center: Troubleshooting Data Extraction Errors

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Welcome to the **MSAB** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common data extraction and analysis issues encountered when using **MSAB**'s suite of forensic tools: XRY, XAMN, and XEC.

# Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guides to resolve specific errors you may encounter during your data extraction and analysis workflows.

#### **XRY Data Extraction Issues**

Q1: My computer is not detecting the connected mobile device. What should I do?

A1: Device connectivity is a common issue that can often be resolved with a few simple steps. [1]

- Initial Checks:
  - Ensure the USB cable is securely connected to both the computer and the mobile device.
     Try using a different USB port on your computer.
  - Verify that the correct cable is being used, as recommended in the XRY device manual.



- Check if the device is powered on and in the correct mode for extraction (e.g., normal, recovery, or download mode), as specified in the XRY user interface.
- Run the Device Cleanup Utility: XRY includes a built-in tool to remove old USB drivers that might be causing conflicts.[1]
  - In the XRY main menu, navigate to "Tools" and select "Device Cleanup."
  - You will be prompted to allow the application to make changes; select "Yes."
  - Choose the "USB" option to see a list of installed device drivers.
  - Select all the listed drivers (Ctrl+A) and click "Next" to remove them.[1]
  - Once the cleanup is complete, restart XRY and try connecting the device again. This will allow for a fresh driver installation.[1]
- Consult the Device Profile:
  - In XRY, search for the specific model of the device you are trying to extract. The device profile will provide detailed instructions on the required connection mode and any specific buttons to press.

Q2: An extraction process fails, and I see a "Failed to establish communication with device" error message.

A2: This error indicates that while the initial connection may have been established, XRY lost communication during the extraction process.

- Troubleshooting Steps:
  - Review Connection Stability: Ensure the USB cable is not loose and is of high quality.
     Avoid using USB hubs if possible and connect directly to the computer.
  - Check Device State: The device may have rebooted or exited the required extraction mode. Re-establish the correct mode as per the XRY profile instructions and restart the extraction.



- Driver Issues: Run the "Device Cleanup" utility as described in Q1 to resolve any potential driver conflicts.[1]
- Power Supply: Ensure the mobile device has an adequate battery charge. A low battery can cause the device to shut down unexpectedly during extraction.
- Review Log Files: The XRY log file contains a detailed timeline of the extraction process and can provide clues as to why communication failed. You can access the log file from the case overview screen in XRY.[2][3] Share this log file with MSAB support for further assistance.[4]

Q3: XRY displays a "Security Code Error" or fails to bypass the device's passcode.

A3: Passcode bypass and security code recovery are complex processes that depend on the device model, operating system version, and chipset.[5][6]

- · Possible Causes and Solutions:
  - Unsupported Device/OS: Verify that the specific device model and its operating system version are supported for passcode bypass by checking the supported devices list in the MSAB Customer Portal or in the local documentation folder (C:\Program Files\Micro Systemation\Forensic Pack\Documentation).[7]
  - Incorrect State: The device may not be in the correct state for the security code extraction to commence.[5] Carefully follow the on-screen instructions provided by XRY.
  - Utilize XRY Pro: For more advanced and modern devices, XRY Pro offers more powerful exploits and brute-forcing capabilities that may be necessary to overcome stronger encryption.[6]
  - Consult Log Files: As with other errors, the log file is a critical resource for understanding why the process failed. Save the log and contact MSAB support for expert assistance.[2]
     [4]

#### **XAMN Data Analysis Issues**

Q1: XAMN is freezing or crashing, especially with large case files.

### Troubleshooting & Optimization





A1: Performance issues in XAMN can be related to software version compatibility, system resources, or the size of the dataset.

#### • Troubleshooting Steps:

- Check System Specifications: Ensure your workstation meets the minimum system requirements for XAMN, which include Windows 8 or 10 (64-bit), at least 8 GB of RAM, and Microsoft .NET Framework 4.5 or higher.[7]
- Update Software: Make sure you are using the latest version of XAMN. An older version of XAMN may struggle to process extractions from a newer version of XRY.
- Refine Your Search: When dealing with a very large number of artifacts, overly broad searches can consume significant resources. Use XAMN's powerful filtering capabilities to narrow down your data before performing intensive searches.[8]
- Enable Debug Logging: If the issue persists, you can enable debug logging in XAMN. This
  will create more detailed logs that can help MSAB support diagnose the problem. Contact
  support@msab.com for instructions on how to enable this feature.

Q2: I am trying to import a file into XAMN, but it's showing an "Unsupported File Format" error.

A2: XAMN supports a wide range of file formats, including .XRY files, binary dumps, and extractions from other forensic tools like Cellebrite and GrayKey.[9][10] However, errors can occur if the file is not in the expected format or is corrupted.

#### Troubleshooting Steps:

- Verify the File Type: Ensure you are using the correct import function for the file type. For example, a raw binary dump needs to be imported differently than a warrant return.[10]
- Check File Integrity: The source file may be corrupted. If it's an XRY file, you can check its
  integrity within XAMN by right-clicking the data source and selecting "Check Integrity."
- Importing Third-Party Extractions: When importing extractions from other tools, ensure you
  are pointing XAMN to the correct file or folder structure as required by the importer. For



instance, for a GrayKey extraction, you need to point to the folder containing the zip file and keychain.[10]

Use XRY for Decoding: For some formats like a raw binary file (.bin), importing it directly
into XAMN will not decode the data. You should first import the binary file into XRY using
an appropriate device profile to process and decode the data, which can then be opened
in XAMN.

#### **XEC Director Management Issues**

Q1: A remote XRY Kiosk is not connecting to the XEC Director server.

A1: Network connectivity and configuration are crucial for the proper functioning of the XEC ecosystem.

- · Troubleshooting Steps:
  - Check Network Connectivity: Ensure the remote kiosk has a stable network connection to the server where XEC Director is installed. Check firewall settings on both the client and server to ensure communication is not being blocked.
  - Verify Server Address and Port: Confirm that the kiosk is configured with the correct IP address or hostname and port for the XEC Director server.
  - Review System Logs: XEC Director provides centralized logging of all connected systems.
     [11] Review the logs for any error messages related to the specific kiosk that is failing to connect.
  - Offline Mode: If network connectivity is expected to be intermittent, users in the field can
    use an offline mode. Extractions are saved locally and can be uploaded to the server and
    resynced when a connection is re-established.[12]

Q2: How can I remotely assist a user who is encountering an error at a kiosk?

A2: XEC Director has built-in remote assistance capabilities to help users who are facing issues in the field.[13][14]

Remote Assistance Workflow:



- Initiate Remote Control: From the XEC Director interface, an administrator can request permission to take control of the user's screen.[12]
- Diagnose the Issue: Once connected, the administrator can see the user's screen in realtime and diagnose the error.
- Perform Actions Remotely: The administrator can take control of the mouse and keyboard to perform troubleshooting steps, run the device cleanup utility, or even complete the extraction process on behalf of the user.[14]
- Review Logs: The administrator can also remotely review the log files on the kiosk to get a
  detailed understanding of the problem.[11]

## **Experimental Protocols & Methodologies**

For reproducible and forensically sound results, it is critical to follow standardized procedures.

Protocol 1: Standard Data Extraction Log Retrieval

- After Extraction in XRY: Once an extraction is complete, click the "Log" button at the top of the case overview screen.[2]
- Saving the Log: At the bottom of the log view, click "Save Log" to export the log file.
- Within XAMN:
  - Navigate to the "Data Sources" tab.
  - Select the relevant device extraction.
  - Click the "View extraction log" hyperlink.
  - Use the save icon to export the log file.[3]
- Submitting to Support: When contacting MSAB support, always include the license number, software version, and the relevant extraction log file to expedite the resolution process.[4]

### **Data Presentation**



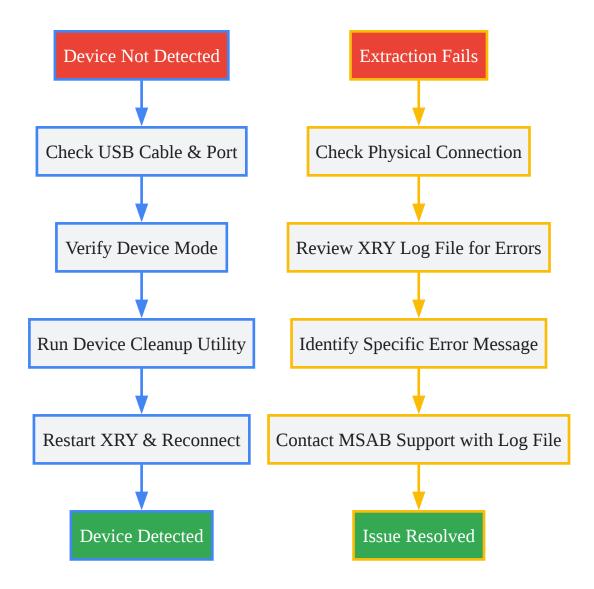
The following table summarizes common issues and the primary tools or features used for resolution.

Issue Category	Common Problem	Primary Troubleshooting Tool/Feature	Relevant MSAB Product(s)
Device Connectivity	Device not detected by the computer.	Device Cleanup Utility	XRY
Extraction Failure	Extraction process aborts unexpectedly.	Extraction Log Files	XRY, XAMN
Passcode Bypass	Fails to remove or bypass security code.	XRY Pro Advanced Exploits	XRY, XRY Pro
Software Performance	Application freezes or crashes.	Software Updates, System Requirements Check	XAMN
Data Import	"Unsupported file format" error.	Specific Import Functions, File Integrity Check	XAMN, XRY
Remote Management	Kiosk fails to connect to the server.	Network Diagnostics, Centralized Logs	XEC Director
User Assistance	User encounters an error in the field.	Remote Assistance Feature	XEC Director

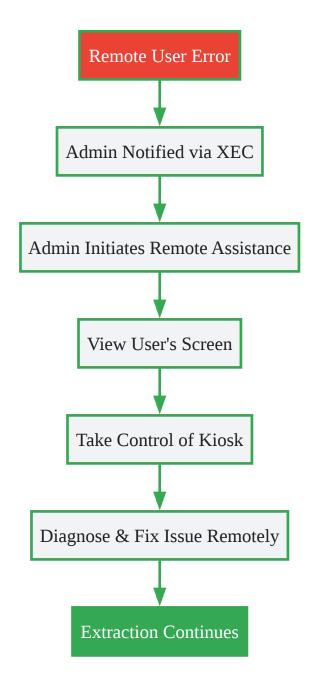
## **Visualizations**

The following diagrams illustrate key troubleshooting workflows.









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